Thyropropic acid

説明

Historical Context of Research on Thyropropic Acid and Thyroid Hormone Analogues

The development of thyroid hormone analogues like this compound was initially driven by the goal of separating the metabolic benefits of thyroid hormones from their potential cardiac side effects. nih.govnih.gov Researchers sought to create compounds that could selectively target thyroid hormone receptors (TRs), which exist in different subtypes (predominantly TRα and TRβ) with varying tissue distributions. nih.gov The understanding that TRβ activation is primarily responsible for the desirable metabolic effects, such as lowering cholesterol, while TRα activation is linked to cardiac responses, spurred the development of TRβ-selective agonists. nih.govnih.gov

Early research in the latter half of the 20th century focused on synthesizing and evaluating various thyroid hormone analogues to understand their structure-activity relationships. This period saw the emergence of compounds like 3,5-diiodothyropropionic acid (DITPA), a closely related analogue, which was designed to mimic the beneficial metabolic effects of thyroid hormones with reduced cardiovascular impact. These foundational studies paved the way for the investigation of this compound and other analogues in various experimental models.

Evolution of Research Perspectives on this compound's Biological Roles

The scientific perspective on this compound has evolved from a general thyromimetic to a more nuanced understanding of its selective actions. Initially, research focused on its potential to mimic the broad effects of thyroid hormones. ontosight.ai However, subsequent studies began to highlight its differential effects in various tissues.

A significant area of research has been its application in conditions of impaired thyroid hormone transport, such as in Allan-Herndon-Dudley syndrome (AHDS), a rare genetic disorder caused by mutations in the thyroid hormone transporter MCT8. nih.govresearchgate.net In such cases, this compound and similar analogues like DITPA have been investigated for their ability to enter cells independently of MCT8, thereby potentially normalizing thyroid hormone signaling in affected tissues. researchgate.netmdpi.com

Furthermore, research has explored the pro-angiogenic activity of thyroid hormone analogues, including those structurally similar to this compound. semanticscholar.org Studies have shown that these compounds can induce the formation of new blood vessels, a process initiated at a cell surface receptor on an integrin. semanticscholar.org This has opened up new avenues for investigating the role of this compound in tissue repair and development. The ongoing research continues to refine our understanding of the specific molecular mechanisms and therapeutic potential of this synthetic thyroid hormone analogue. nih.gov

Structure

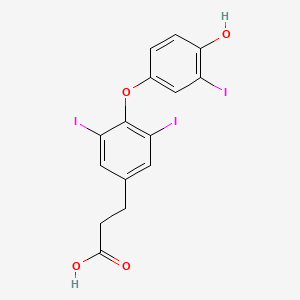

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORTNGXAKZJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198998 | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-26-3 | |

| Record name | Triprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyropropic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROPROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Structure Activity Relationship Sar Studies

Advanced Structural Characterization and Conformational Analysis of Thyropropic Acid

While direct crystal structure data for this compound itself is not extensively published, its structural characteristics can be inferred from studies on related compounds and analytical techniques. This compound is chemically described as 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzenepropanoic acid, with the molecular formula C₁₅H₁₁I₃O₄ ontosight.ainih.gov. It features a propanoic acid side chain, which differentiates it from the alanine (B10760859) side chain of natural thyroid hormones like thyroxine (T4) and triiodothyronine (T3) researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformation of triiodothyropropionic acid, providing insights into its molecular shape and flexibility nih.gov. These studies are fundamental to understanding how the molecule adopts specific orientations within receptor binding sites. Techniques like X-ray crystallography, which determines the precise arrangement of atoms in a crystalline solid, are paramount in elucidating the three-dimensional structures of molecules and their complexes with biological targets caltech.eduwikipedia.org. Although specific X-ray data for this compound is limited in the reviewed literature, this method is central to understanding the detailed structural features of thyroid hormone analogues and their interactions rcsb.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thyroid Hormone Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are vital for correlating chemical structure with biological activity, enabling the design of more potent and selective compounds. QSAR models have been developed to predict the binding affinity and activity of various thyroid hormone analogues, including those related to this compound, with thyroid hormone receptors (TRs) nih.govnih.govnc3rs.org.ukresearchgate.netjscimedcentral.comresearchgate.net. These computational approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze molecular descriptors to establish predictive relationships. For instance, QSAR models have been used to investigate the structural requirements for compounds that exhibit improved activity and selectivity towards TRβ over TRα nih.govnih.gov. Such studies aim to identify key structural features of analogues like this compound that influence their interaction with the TR ligand-binding domain (LBD).

Comparative Structural and Conformational Analysis with Other Thyroid Hormone Analogues

This compound belongs to a class of thyroid hormone analogues that includes compounds like thyroacetic acid and thyroformic acid, which differ primarily in the length and nature of the side chain attached to the inner phenyl ring researchgate.net. Natural thyroid hormones, T3 and T4, possess an alanine side chain, whereas thyropropionic acid has a propanoic acid side chain, thyroacetic acid has an acetic acid side chain, and thyroformic acid has a formic acid side chain. These variations in the side chain can significantly influence the molecule's conformation, receptor binding affinity, and selectivity. For example, studies have shown that the presence and position of iodine atoms, as well as the nature of the side chain, are critical for activity scribd.com. Comparative analyses often focus on how these structural modifications affect the molecule's ability to fit into the TR binding pocket and elicit a biological response researchgate.netmdpi.com.

Table 1: Structural Comparison of Thyroid Hormone Analogues

| Compound Name | Side Chain | Key Structural Features |

| Thyroxine (T4) | Alanine | Diphenyl ether, two phenyl rings, four iodine atoms |

| Triiodothyronine (T3) | Alanine | Diphenyl ether, two phenyl rings, three iodine atoms |

| This compound | Propanoic acid | Diphenyl ether, two phenyl rings, three iodine atoms, propanoic acid side chain |

| Thyroacetic acid | Acetic acid | Diphenyl ether, two phenyl rings, iodine atoms, acetic acid side chain |

| Thyroformic acid | Formic acid | Diphenyl ether, two phenyl rings, iodine atoms, formic acid side chain |

Note: Specific iodination patterns for thyroacetic and thyroformic acid analogues can vary.

Molecular Determinants of Receptor Selectivity and Ligand Binding

QSAR and molecular docking studies have identified specific amino acid residues crucial for ligand binding and selectivity in TRs. For TRβ, residues such as Arg282, Arg320, Asn331, Gly332, Thr329, and His435 have been implicated nih.gov. In contrast, for TRα, residues like Ala225, Arg228, Met259, Arg262, and His381 are considered important nih.gov. These residues form a complex network of hydrophobic, hydrogen-bonding, and electrostatic interactions with the ligand. The precise positioning and chemical nature of these residues dictate how well a molecule like this compound fits into the binding pocket, thereby governing its potency and isoform selectivity. The propanoic acid side chain of this compound, for instance, may engage in specific interactions within the LBD that differ from those of the alanine side chain in natural thyroid hormones.

Table 2: Key Residues in Thyroid Hormone Receptor Binding Pockets Influencing Selectivity

| Receptor Isoform | Key Residues Involved in Ligand Binding/Selectivity |

| TRβ | Arg282, Arg320, Asn331, Gly332, Thr329, His435 |

| TRα | Ala225, Arg228, Met259, Arg262, His381 |

Note: Asn331 (TRβ) vs. Ser277 (TRα) is a critical difference contributing to isoform selectivity acs.orgfrontiersin.orgpnas.orgohsu.edu.

List of Compounds Mentioned:

this compound (3,3',5-triiodothyropropionic acid)

Thyroxine (T4)

Triiodothyronine (T3)

Thyroacetic acid

Thyroformic acid

Thyroid hormone receptor alpha (TRα)

Thyroid hormone receptor beta (TRβ)

Retinoid X receptor (RXR)

Thyroid hormone receptor (THR)

Thyroid hormone receptor-like family

this compound analogues

Thyroacetic acid analogues

Thyroformic acid analogues

Thyroxine analogues

Thyronine

3,3',5-triiodo thyropropionic acid

3,5,3',5'-tetraiodo thyropropionic acid

3,5,3',5'-Tetraiodo Thyroacetamide

3,5,3',5'-Tetraiodo Thyrolactic acid

3,5,3',5'-Tetraiodo Thyroacetic acid

3,5-diiodo-L-thyronine

GC-1 (Sobetirome)

Eprotirome (KB2115)

Resmetirom (MGL-3196)

Hep-Direct prodrug VK2809 (MB07811)

IS25

TG68

Thyroid hormone receptor disruptors (THDCs)

Bisphenol A

4-OH-PBDE 69

4-OH-PBDE 121

Cyclanilide

Tipifarnib

Phosphonic acid derivatives

Thyrotropin-releasing hormone (TRH)

TRH-R1

TRH-R2

Preclinical Investigations into Molecular Mechanisms of Action

Thyroid Hormone Receptor Interaction Dynamics

Thyropropic acid interacts with thyroid hormone receptors (TRs), primarily acting as an antagonist. Its affinity and kinetic properties at these receptors are key to its pharmacological effects.

Ligand Binding Kinetics and Affinity Profiling for Thyroid Hormone Receptors (TRα and TRβ)

This compound binds to both thyroid hormone receptor alpha (TRα) and beta (TRβ) ontosight.aieurofinsdiscovery.com. Studies indicate that it functions as an antagonist to these receptors, preventing the normal thyroid hormones from exerting their effects ncats.ioncats.io. In vitro models have shown that this compound exhibits nanomolar range inhibitory concentrations (IC50) for TRs . Specifically, it has demonstrated an EC50 value of 0.00053 μM against the TR beta receptor eurofinsdiscovery.com. Comparative studies suggest that this compound possesses approximately 30% higher binding affinity to thyroid receptors than Thyromedan in in vitro models, indicating potentially superior efficacy in receptor interaction .

| Target Receptor | Affinity Metric | Value | Reference |

| TRβ | EC50 | 0.00053 μM | eurofinsdiscovery.com |

| TRα and TRβ | IC50 | Nanomolar range | |

| TRs | Binding Affinity | 30% higher than Thyromedan (in vitro) |

Non-Genomic Actions and Membrane Receptor Interactions (e.g., Integrin αvβ3)

Thyroid hormones, particularly thyroxine (T₄), are known to exert non-genomic effects mediated by cell surface receptors, such as integrin αvβ3 nih.govfrontiersin.org. Binding of T₄ to integrin αvβ3 can activate intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, and influence processes like angiogenesis nih.govfrontiersin.org. Tetraiodothyroacetic acid (tetrac), a related thyroid hormone analogue, has also been shown to interact with integrin αvβ3 and inhibit these non-genomic effects nih.govfrontiersin.org. Although direct evidence of this compound's specific binding to integrin αvβ3 is not explicitly detailed in the provided search results, its classification as a thyroid hormone analogue suggests a potential for similar interactions with cell surface receptors, contributing to its diverse biological activities ontosight.ai.

Enzymatic Inhibition Profiles and Catalytic Mechanism Studies

Beyond its interaction with nuclear receptors, this compound exhibits inhibitory effects on specific enzymes, notably in bacterial systems and metabolic pathways.

Inhibition of Peptide Deformylase and Related Bacterial Targets

This compound and its derivatives have been identified as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis nih.govresearchgate.netalljournals.cn. This inhibition offers a potential avenue for antimicrobial therapies . Kinetic studies on related compounds, such as [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, have demonstrated competitive inhibition of PDF with a Ki value of 0.66 ± 0.007 μM nih.gov. Other this compound derivatives have also been noted as potent inhibitors of PDF by pharmaceutical companies researchgate.net. The structural similarity to known anticholesteremic compounds underscores its multifaceted biological activity nih.gov.

| Target | Compound/Derivative | Inhibition Metric | Value | Reference |

| E. coli PDF | [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | Ki | 0.66 ± 0.007 μM | nih.gov |

| E. coli PDF | This compound derivatives | IC50 | Low-micromolar range | nih.govresearchgate.net |

Interaction with Other Thiol-Dependent Enzymes

This compound and its derivatives have demonstrated inhibitory activity against specific enzymes, notably peptide deformylase (PDF). Peptide deformylase is a crucial metalloenzyme found in prokaryotes, responsible for the removal of the N-terminal formyl group from nascent polypeptides, a process essential for bacterial protein synthesis and maturation researchgate.netresearchgate.netresearchgate.net. While PDF is classified as a metalloenzyme, its active site often involves cysteine residues, which contain thiol groups, making it relevant to the study of thiol-dependent enzymatic processes researchgate.net.

Research indicates that compounds structurally related to this compound, as well as specific this compound derivatives, exhibit potent inhibition of Escherichia coli peptide deformylase (EcPDF) researchgate.netresearchgate.netresearchgate.net. Kinetic analyses of related compounds, such as [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, have revealed competitive inhibition with a Ki value of approximately 0.66 ± 0.007 µM researchgate.netresearchgate.net. Studies have shown that these inhibitors can achieve IC50 values in the low-micromolar range, highlighting their efficacy in disrupting bacterial protein synthesis researchgate.netresearchgate.net. The structural requirements for this inhibition have been explored, indicating that the carboxylate group is essential for activity, while modifications to the distal phenolic function may not significantly alter the inhibitory effect researchgate.netresearchgate.net.

Table 1: Peptide Deformylase (PDF) Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 / Ki Value | Type of Inhibition | Reference |

| Related compounds (e.g., [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid) | E. coli PDF | Ki: 0.66 ± 0.007 µM | Competitive | researchgate.netresearchgate.net |

| This compound derivatives (general class) | E. coli PDF | Low-micromolar range (IC50) | Not specified | researchgate.netresearchgate.net |

Cellular Signaling Pathway Modulation

This compound functions primarily as an antagonist to thyroid hormone receptors (TRs), specifically TRα and TRβ medchemexpress.com. Thyroid hormones, such as thyroxine (T₄) and triiodothyronine (T₃), are critical regulators of metabolism, growth, and development, mediating their effects through these nuclear receptors eurofinsdiscovery.comeurofinsdiscovery.com. By binding to TRs, this compound prevents the endogenous thyroid hormones from activating these receptors, thereby modulating the downstream signaling pathways. This antagonistic action is central to its potential therapeutic applications in conditions where thyroid hormone activity needs to be suppressed or modified medchemexpress.com.

The affinity of this compound for these receptors has been quantified in preclinical assays. Studies report EC50 values indicating its binding potency to both TRα and TRβ, suggesting a significant role in regulating thyroid hormone signaling eurofinsdiscovery.comeurofinsdiscovery.com.

Preclinical Pharmacokinetics and Metabolism Research

Preclinical Metabolic Fate and Biotransformation Pathways of Thyropropic Acid

Detailed preclinical metabolic fate and biotransformation pathways for this compound are not extensively documented in the provided literature. However, its chemical structure, featuring a propionic acid moiety integrated into a thyroid hormone-like backbone, is suggested to enhance its metabolic stability compared to natural thyroid hormones . While specific enzymatic pathways, such as glucuronidation, sulfation, or oxidative metabolism, have not been explicitly detailed for this compound in the reviewed preclinical studies, its structural modifications are understood to influence its interaction with metabolic enzymes. Further research is required to fully elucidate the specific biotransformation routes and identify the resulting metabolites.

Pharmacokinetic Profiling in in vitro and Animal Models

Preclinical pharmacokinetic profiling provides insights into how a compound is absorbed, distributed, metabolized, and excreted within a biological system. For this compound, available data indicates a preclinical half-life ranging from 12 to 18 hours in animal models . This relatively long half-life suggests a slower elimination rate compared to some other thyroid hormone analogues. Specific parameters such as clearance, volume of distribution, and absorption rates in various in vitro systems and animal models are areas that warrant further detailed investigation to establish a comprehensive pharmacokinetic profile.

Comparative Metabolic Stability of this compound and Analogues

The metabolic stability of this compound has been compared to that of related compounds, notably Tiratricol. This compound exhibits a significantly longer half-life, estimated between 12 to 18 hours, in preclinical settings when contrasted with Tiratricol, which has a half-life of approximately 4 to 6 hours . This difference underscores a greater metabolic stability for this compound, which could translate to a reduced dosing frequency in potential therapeutic applications. The structural feature of the propionic acid side chain is believed to contribute to this enhanced stability .

Table 1: Comparative Metabolic Stability

| Compound | Preclinical Half-life (hours) | Metabolic Stability |

| This compound | 12–18 | Higher |

| Tiratricol | 4–6 | Lower |

Role of Transporter Proteins in Cellular Uptake and Distribution (e.g., MCT8-independent entry)

The cellular uptake and distribution of thyroid hormones (THs) and their analogues are critically mediated by specific transmembrane transporter proteins. Monocarboxylate transporter 8 (MCT8) is a key transporter known for its role in the cellular influx of THs, including thyroxine (T4) and triiodothyronine (T3), across cell membranes, particularly at the blood-brain barrier and within neurons frontiersin.orgnih.govmct8.info. Mutations in the MCT8 gene lead to severe neurological impairments, highlighting its physiological importance nih.govmct8.info.

While direct studies specifically detailing the transporter-mediated uptake of this compound are limited, research on other thyroid hormone analogues, such as 3,5,3'-triiodothyroacetic acid (Triac) and 3,5-diiodothyropropionic acid (DITPA), indicates that these compounds can enter cells independently of MCT8 researchgate.neteur.nlresearchgate.net. This suggests that this compound, as a structural analogue of thyroid hormones, may also utilize MCT8-independent pathways for cellular entry. Other transporters, including MCT10 and organic anion transporting polypeptide 1C1 (OATP1C1), have also been implicated in thyroid hormone transport, with OATP1C1 potentially playing a role in T4 uptake in astrocytes frontiersin.orgnih.govmct8.info. Furthermore, studies on Triac have identified a broader range of transporters, such as SLC10A1, SLCO1B1, SLC22A8, and SLC22A24, that facilitate its cellular accumulation, underscoring the complex network of transporters involved in thyroid hormone analogue disposition eur.nlresearchgate.net. The precise contribution of these and other transporters to the cellular uptake and tissue distribution of this compound requires further dedicated investigation.

Table 2: Key Thyroid Hormone Transporters and Related Analogues

| Transporter Name | Primary Role in TH/Analogues | Notes on this compound Context |

| MCT8 | TH uptake (T4, T3) across BBB, neuronal uptake | Analogs like Triac are MCT8-independent researchgate.neteur.nlresearchgate.net |

| MCT10 | TH uptake (T3 > T4) | Implicated in TH transport nih.gov |

| OATP1C1 | T4 uptake in astrocytes | Implicated in TH transport frontiersin.orgnih.govmct8.info |

| SLC10A1 | TRIAC transport | Identified for TRIAC uptake eur.nlresearchgate.net |

| SLCO1B1 | TRIAC transport | Identified for TRIAC uptake eur.nlresearchgate.net |

| SLC22A8 | TRIAC transport | Identified for TRIAC uptake eur.nlresearchgate.net |

Compound List:

this compound

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Research-Oriented Synthetic Routes and Optimization of Thyropropic Acid

The synthesis of this compound and its analogs for research purposes leverages established methods in organic chemistry, primarily focusing on the construction of the iodinated diphenyl ether backbone and the subsequent elaboration of the propanoic acid side chain. While specific, detailed research-oriented synthetic routes for this compound are not extensively detailed in recent literature, a plausible pathway can be constructed based on the synthesis of related thyroid hormone analogs.

A common strategy involves the Ullmann condensation reaction, which couples a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For this compound, this would typically involve the coupling of a suitably protected 3,5-diiodophenyl derivative with a protected 4-hydroxyphenoxy precursor.

Generalized Synthetic Scheme:

Preparation of Precursors: The synthesis would begin with the preparation of two key aromatic precursors.

Phenol Component: A protected 4-hydroxyphenol derivative.

Aryl Halide Component: A 3,5-diiodinated benzene (B151609) ring bearing a precursor to the propanoic acid side chain, such as an allyl or propiolate group, and an additional halide for the coupling reaction.

Ullmann Condensation: The two precursors are coupled using a copper catalyst, often with a ligand such as 8-hydroxyquinoline, to form the diphenyl ether linkage.

Side-Chain Elaboration and Deprotection: Following the successful coupling, the precursor group on the diiodophenyl ring is converted into the propanoic acid moiety. This can involve steps like hydroboration-oxidation of an allyl group followed by further oxidation to the carboxylic acid. Finally, any protecting groups on the phenolic hydroxyl are removed to yield this compound.

Optimization of such a synthetic route is critical for improving yield, purity, and scalability for research applications. Key optimization parameters include the choice of catalyst, solvent, reaction temperature, and purification methods.

| Parameter | Objective | Common Approaches |

| Catalyst System | Maximize coupling efficiency and minimize side reactions. | Screening various copper salts (CuI, CuBr) and ligands (e.g., dppp, dppe). |

| Reaction Conditions | Improve reaction rate and yield. | Optimization of temperature, reaction time, and concentration of reactants. |

| Solvent Choice | Ensure solubility of reactants and facilitate reaction. | Testing high-boiling point polar aprotic solvents like DMF, DMSO, or pyridine. |

| Purification | Achieve high purity required for biological assays. | Employing techniques like column chromatography, recrystallization, and HPLC. |

Design and Synthesis of Novel this compound Derivatives and Probes for Mechanistic Studies

The chemical structure of this compound serves as a scaffold for the design and synthesis of novel derivatives and molecular probes. These tools are indispensable for studying thyroid hormone receptor interactions, cellular uptake, and metabolic pathways.

Design Strategies for Derivatives:

Side Chain Modification: Altering the length, branching, or functional groups of the propanoic acid side chain can modulate receptor binding affinity and selectivity. For example, converting the carboxylic acid to an ester or amide can change the molecule's polarity and cellular permeability.

Aromatic Ring Substitution: Introducing different substituents on the aromatic rings can explore structure-activity relationships (SAR). Replacing iodine with other halogens or non-halogen groups can provide insights into the role of these atoms in receptor binding.

Probe Conjugation: Attaching reporter molecules such as fluorescent tags (e.g., fluorescein, rhodamine) or biotin (B1667282) allows for the visualization and tracking of the molecule in biological systems. Radiotracers can be created by incorporating isotopes like ¹²⁵I or ¹⁴C for use in binding assays and metabolic studies.

The synthesis of these derivatives often involves standard functional group transformations. For instance, the carboxylic acid group of this compound can be activated (e.g., with thionyl chloride or a carbodiimide) to form an acyl chloride or an active ester, which can then be reacted with various amines or alcohols to create a library of amide or ester derivatives.

| Derivative Type | Synthetic Approach | Research Application |

| Esters | Fischer esterification or reaction with alkyl halides. | Prodrug design, studying the role of the carboxylate group. |

| Amides | Amide coupling reactions with various amines. | Probing receptor binding pocket interactions. |

| Fluorescent Probes | Conjugation of a fluorescent dye to the side chain. | Cellular imaging, receptor localization studies. |

| Biotinylated Probes | Covalent attachment of a biotin moiety. | Affinity purification of receptor proteins. |

Chemical Modifications for Enhanced Receptor Selectivity or Mechanistic Probing

A key goal in thyroid hormone research is the development of compounds that selectively target specific isoforms of the thyroid hormone receptor (TR), namely TRα and TRβ. Chemical modifications to the this compound structure can influence this selectivity.

The propionic acid side chain is a critical determinant of receptor interaction. It mimics the alanine (B10760859) side chain of the natural hormones T3 and T4. Modifications to this part of the molecule can significantly alter binding affinity and isoform selectivity. For instance, analogs with different acidic side chains, such as acetic acid (thyroacetic acid), have been synthesized and show different biological profiles.

Furthermore, post-translational modifications of the TRs themselves, such as acetylation, can affect their DNA-binding efficiency. nih.gov Designing this compound derivatives that can mimic or interfere with these interactions is a sophisticated strategy for mechanistic probing. The strategic placement of functional groups that can form specific hydrogen bonds or electrostatic interactions within the ligand-binding pocket of a particular TR isoform is a rational approach to enhancing selectivity.

Reaction Chemistry Analysis of this compound (Oxidation, Reduction, Substitution)

The reactivity of this compound is dictated by its constituent functional groups: the phenolic hydroxyl, the carboxylic acid, and the iodinated diphenyl ether core.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. In a biological context, this can be part of metabolic degradation. Chemically, strong oxidizing agents can lead to the formation of quinone-like structures or cleavage of the aromatic ring.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This modification can be used to synthesize alcohol derivatives for SAR studies. Another critical reduction reaction is deiodination. The removal of iodine atoms is a major metabolic pathway for thyroid hormones, catalyzed by deiodinase enzymes, which converts them into less active or inactive metabolites. nih.gov Chemically, catalytic hydrogenation can also achieve deiodination. For example, ascorbic acid has been shown to cause the chemical reduction of T3 and T4, leading to deiodinated products. muni.czacs.org

Substitution:

On the Side Chain: The carboxylic acid can undergo substitution reactions via an acyl intermediate to form esters and amides, as discussed previously.

On the Aromatic Rings: The electron-rich aromatic rings can undergo electrophilic aromatic substitution. However, the existing iodine atoms are deactivating, making further substitution challenging. The phenolic hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Halogenation, nitration, and sulfonation are theoretically possible but may require harsh conditions. clinicaltrials.gov Derivatization of the phenolic hydroxyl group, for example, using dansyl chloride, is a common strategy used in the analysis of thyroid hormones and their metabolites to enhance detection sensitivity. muni.czacs.org

Analytical Chemistry Methodologies for Research Applications

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Bioanalysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone for the quantitative determination of Thyropropic acid in biological samples such as plasma, serum, and tissue homogenates. thermofisher.comrfppl.co.injchps.com This technique offers the high sensitivity required to measure the low concentrations typical in pharmacokinetic studies and the selectivity to differentiate the analyte from endogenous matrix components and other structurally similar thyroid hormone metabolites. sepscience.commyadlm.org

A typical LC-MS/MS method for this compound involves several key steps:

Sample Preparation: The initial step is to isolate this compound from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). thermofisher.comthermofisher.cn For thyroid hormones and their analogs, a combination of these methods is often employed to achieve clean extracts and minimize matrix effects. myadlm.orgbioscientifica.com For instance, a sample preparation workflow might involve protein precipitation with acetonitrile (B52724), followed by LLE or SPE for further cleanup. thermofisher.combioscientifica.com The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled this compound, is crucial for accurate quantification, as it compensates for variability during sample preparation and analysis. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system for chromatographic separation. Reversed-phase chromatography using a C18 column is commonly employed. thermofisher.combiorxiv.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from other compounds. bioscientifica.combiorxiv.org The chromatographic conditions are optimized to ensure a sharp peak shape, good resolution, and a short run time. bioscientifica.com

Mass Spectrometric Detection: Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for thyroid hormone metabolites, which can be operated in either positive or negative ion mode. biorxiv.org For acidic compounds like this compound, negative ion mode is often effective. biorxiv.org Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and its internal standard are monitored. This highly selective detection method ensures that only the compound of interest is quantified. biorxiv.org

The table below outlines typical parameters for an LC-MS/MS method for the bioanalysis of a compound like this compound, based on methods developed for similar thyroid hormone metabolites. biorxiv.org

| Parameter | Typical Condition/Value |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile followed by Liquid-Liquid Extraction or Solid-Phase Extraction |

| HPLC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Elution Type | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled this compound (e.g., ¹³C₆-Thyropropic acid) |

Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment in Research

For research applications, confirming the chemical structure and assessing the purity of a this compound standard is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the structure of organic molecules. pressbooks.pub ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. While direct ¹²⁷I NMR is challenging due to the quadrupolar nature of the iodine nucleus, its influence can be observed in the ¹³C NMR spectrum through the chemical shifts of the iodinated aromatic carbons. huji.ac.ilresearchgate.net The spectra can confirm the substitution pattern on the aromatic rings and the structure of the propanoic acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. pressbooks.pub The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches of the ether and acid, and aromatic C=C and C-H vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS spectra can further corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The purity of a this compound reference standard is typically assessed using HPLC with a UV detector. nih.govjournaloms.com A method is developed to separate this compound from any potential synthesis-related impurities or degradation products. nih.govresearchgate.net The purity is then calculated based on the relative peak area of the main compound compared to the total area of all detected peaks at an appropriate wavelength, often around 225 nm for thyroid hormones. nih.gov Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), are often performed to demonstrate the stability-indicating nature of the HPLC method. journaloms.com

Development of Quantitative Assays for in vitro and in vivo Research Studies

The development of robust quantitative assays is essential for evaluating the biological activity and pharmacokinetic properties of this compound in research settings. researchgate.net

In Vitro Studies: In vitro research often involves studying the effects of this compound on cultured cells. researchgate.netwur.nl For these experiments, quantitative assays are needed to measure the concentration of the compound in cell culture media or cell lysates. bioscientifica.com LC-MS/MS provides the necessary sensitivity and specificity to quantify this compound and its potential metabolites in these complex biological matrices. bioscientifica.com The development of such an assay follows the principles outlined in section 6.1, with validation tailored to the specific matrix (e.g., cell culture medium). bioscientifica.com These assays are crucial for determining concentration-response relationships and studying cellular uptake and metabolism. researchgate.net

In Vivo Studies: For in vivo research, such as pharmacokinetic studies in animal models, quantitative assays are used to measure the concentration of this compound over time in biological fluids, primarily plasma or serum, and in various tissues. biorxiv.orgnih.gov These concentration-time data are used to determine key pharmacokinetic parameters. The LC-MS/MS methods developed for bioanalysis are directly applicable here. The assay must be sensitive enough to quantify the compound at low levels following absorption and distribution, and through the elimination phase. biorxiv.org

The development process for these assays involves optimizing sample preparation to ensure good recovery and minimal matrix interference, developing a selective and efficient chromatographic separation, and fine-tuning mass spectrometric conditions for optimal sensitivity and specificity. rfppl.co.injchps.com

Bioanalytical Method Validation for Preclinical Research Samples

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure it is reliable and reproducible for its intended purpose. ich.orgeuropa.eu The validation is performed according to guidelines issued by regulatory bodies, such as the International Council for Harmonisation (ICH) M10 guideline. ich.orgeuropa.eupropharmagroup.com

A full validation for a chromatographic method like LC-MS/MS includes the assessment of the following parameters: ich.orgnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications. nih.gov

Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements. Both are assessed within a single run (intra-run) and between different runs (inter-run) at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples). nih.gov

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.

Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability. europa.eubiopharmaservices.com

The table below summarizes the typical validation parameters and their generally accepted criteria for preclinical bioanalytical LC-MS/MS assays. ich.orgnih.gov

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision (CV%) | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources. |

| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.99. |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% in at least 6 lots of matrix. |

| Stability (Bench-top, Freeze-Thaw, Long-term) | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Application in Preclinical Disease Models for Mechanistic Insight

Investigation in Metabolic Regulation Models (e.g., Cholesterol Homeostasis in Animal Models)

Thyroid hormones are known to play a significant role in regulating lipid metabolism, including cholesterol homeostasis. melody.educationnih.gov They influence multiple pathways, such as cholesterol biosynthesis and its conversion into bile acids. melody.education Animal models of hypothyroidism and hyperthyroidism are frequently used to study these effects. romj.org

Thyropropic acid has been explored in this context, although it is recognized for having lower metabolic activity compared to the primary thyroid hormone, T3. frontiersin.org Studies in animal models have investigated its potential to modulate cholesterol levels. In Mct8-deficient mice, which exhibit a hypermetabolic state in peripheral tissues, treatment with DITPA led to an increase in cholesterol in some subjects, which was considered a sign of correction of the thyrotoxic state. researchgate.net

General studies on thyroid hormone analogs in animal models provide further context. For example, in mice fed a Western-type diet, treatment with T3 or another analog, 3,5-diiodo-L-thyronine (T2), caused a marked reduction in total cholesterol. nih.gov These effects highlight the potential for thyroid hormone-based compounds to influence cholesterol pathways. While DITPA's primary application has been in thyroid hormone resistance models, its effects on metabolic parameters like cholesterol are a key aspect of its preclinical evaluation. Research has also shown that other compounds, such as propionic acid and bempedoic acid, can reduce LDL cholesterol levels in animal models and humans through different mechanisms, underscoring the variety of pathways that regulate cholesterol. nih.govebi.ac.ukmedizinonline.com

Table 2: Research Findings on this compound and Cholesterol Regulation in Animal Models

| Animal Model | Condition | Effect of DITPA/Thyroid Analogs |

|---|---|---|

| Mct8-deficient mice | Hypermetabolism | Increased cholesterol observed in some subjects, indicating a normalization of the thyrotoxic state. researchgate.net |

| Wild-type mice on Western diet | Diet-induced hypercholesterolemia | Treatment with T3 and T2 analogs significantly reduced total cholesterol levels by approximately 70%. nih.gov |

Research on Antimicrobial Activity and Pathogen Inhibition Models

Recent research has uncovered a novel application for thyroid hormone derivatives in combating bacterial infections. A study exploring L-thyroxine and its structurally related compounds revealed direct antimicrobial effects, particularly against Gram-positive bacteria. nih.gov This has opened a new avenue of investigation for compounds like this compound.

The research focused on the inhibition of Streptococcus pneumoniae (Sp), a major cause of community-acquired pneumonia. nih.gov L-thyroxine itself was found to inhibit the growth of Sp with a minimum inhibitory concentration (MIC) of 64 μg/mL. The study then tested a series of 13 structurally related compounds to understand the chemical features necessary for this antibacterial activity. nih.gov

One of the tested analogs was 3,3',5-triiodo thyropropionic acid, a compound closely related to DITPA. This derivative, along with others, showed activity not only against Streptococcus pneumoniae but also against other Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.gov The structure-activity analysis indicated that the carboxylic acid group is crucial for the antibacterial effect. nih.gov Importantly, the tested compounds, including the this compound derivative, did not show toxicity to human liver cells (HepG2) at the concentrations tested. nih.govresearchgate.net This suggests a potential therapeutic window for these compounds as antimicrobials.

Table 3: Antimicrobial Activity of a this compound Analog

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Streptococcus pneumoniae | 3,3',5-triiodo thyropropionic acid | Active inhibitor (specific MIC value part of a larger dataset) nih.gov |

| Staphylococcus aureus | 3,3',5-triiodo thyropropionic acid | Active inhibitor (specific MIC value part of a larger dataset) nih.gov |

| Enterococcus faecalis | 3,3',5-triiodo thyropropionic acid | Active inhibitor (specific MIC value part of a larger dataset) nih.gov |

Studies on Cardiac and Hepatic Cellular Repair Mechanisms in Animal Models

The effects of thyroid hormone and its analogs on cardiac and hepatic tissues have been a subject of extensive research, given the high expression of thyroid hormone receptors in these organs. DITPA was initially developed with the aim of providing the beneficial cardiac effects of thyroid hormone while minimizing negative metabolic and heart rate effects.

In preclinical animal models of heart failure, DITPA showed some positive outcomes. For example, when given with captopril, it produced favorable results. oup.com However, its translation to clinical use for this purpose was limited by poor tolerability in human trials. Further preclinical studies in mice also revealed potential for dose-dependent cardiotoxicity, including impaired contractility and arrhythmias under stress conditions like ischemia-reperfusion.

In the liver, DITPA's effects are often assessed by measuring the expression of thyroid hormone-responsive genes. In Mct8-deficient animal models, the liver is in a thyrotoxic state. Treatment with DITPA has been shown to decrease the expression of hepatic Dio1, a key gene involved in thyroid hormone metabolism, thereby helping to normalize the hypermetabolic state in the liver. nih.govnih.gov This demonstrates a direct regulatory effect of DITPA on hepatic cellular pathways. While the research does not explicitly frame these effects in terms of "cellular repair," the modulation of gene expression and function in response to a pathological state represents a form of cellular-level intervention.

Table 4: Effects of this compound on Cardiac and Hepatic Parameters in Animal Models

| Organ | Animal Model | Key Finding |

|---|---|---|

| Heart | Mouse model of heart failure | Favorable results when combined with captopril. oup.com |

| Heart | Mouse model | Dose-dependent cardiotoxicity, including impaired contractility and arrhythmias under stress. |

| Liver | Mct8 KO and DKO mice | Decreased expression of the gene Dio1, indicating correction of the local thyrotoxic state. nih.govnih.gov |

Emerging Research Frontiers and Theoretical Considerations

Computational Chemistry and Molecular Modeling Studies of Thyropropic Acid Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions of small molecules like this compound with their biological targets at a molecular level. These in silico approaches provide insights into binding affinities, modes of interaction, and the structural determinants of selectivity, guiding the rational design of new therapeutic agents.

Modeling studies have been employed to investigate the binding of thyroid hormone analogues, including this compound derivatives, to various receptors. For instance, the interaction of this compound derivatives with Escherichia coli peptide deformylase (PDF) has been explored. researchgate.net Kinetic analysis revealed that [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, a compound structurally related to this compound, acts as a competitive inhibitor of PDF. researchgate.net Such studies often utilize techniques like molecular docking to predict the binding pose of the ligand within the active site of the protein. The accuracy of these predictions can be enhanced by incorporating knowledge of the structure-activity relationships (SAR) of a series of related compounds. researchgate.net

A significant area of research has been the modeling of thyroid hormone interactions with the cell surface receptor on integrin αvβ3. nih.gov Computational models have been developed to map how thyroid hormones and their analogues, such as tetraiodothyroacetic acid (tetrac), bind to this receptor. nih.gov These models suggest that the hormone binding site is located near the arginine-glycine-aspartate (RGD) recognition site on the integrin. nih.gov Modeling indicates that while there is enough space in the binding cavity for thyroid hormones, they are smaller than the RGD peptide and primarily interact with the βA domain of the integrin. nih.gov Such computational models are valuable for generating hypotheses that can be tested experimentally through site-directed mutagenesis to validate the role of specific amino acid residues in hormone binding. nih.gov

The development of homology models is crucial when experimental structures of the target protein are unavailable. nih.gov These models, built based on the amino acid sequence and known structures of related proteins, can be used for virtual screening of compound libraries to identify potential new ligands. nih.gov The process often involves creating a three-dimensional model of the protein and then using docking algorithms to predict how different molecules will bind to it.

Table 1: Key Applications of Computational Chemistry in this compound Research

| Application | Description | Key Findings/Insights |

| Binding Mode Analysis | Predicting the orientation and interaction of this compound and its analogs within the active site of target proteins like peptide deformylase and integrin αvβ3. | Identified key amino acid residues involved in binding and provided a rationale for observed structure-activity relationships. researchgate.netnih.gov |

| Virtual Screening | In silico screening of large chemical libraries to identify novel compounds with potential biological activity. | Led to the discovery of nonpeptidic inhibitors of peptide deformylase structurally related to this compound. researchgate.netalljournals.cn |

| Homology Modeling | Creating 3D models of target proteins when experimental structures are not available. | Facilitated the study of interactions between thyroid hormone analogs and receptors like integrin αvβ3. nih.govnih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Helps in designing new molecules with improved potency and selectivity. |

Potential for this compound as a Chemical Biology Tool

Chemical biology utilizes small molecules to probe and understand complex biological systems. This compound and its derivatives, due to their specific interactions with components of the thyroid hormone signaling pathway, hold significant potential as chemical biology tools. These compounds can be used to dissect the roles of different thyroid hormone receptors and signaling pathways in various physiological and pathological processes.

The development of chemical probes based on the this compound scaffold can enable the identification and characterization of its protein targets. These probes are typically designed to retain the biological activity of the parent molecule while incorporating a reactive group for covalent labeling and an affinity tag for subsequent detection and enrichment. This approach has been successfully used to identify the targets of other small bioactive molecules.

One of the key advantages of using chemically synthesized molecules like this compound is the ability to introduce non-canonical amino acids or other modifications. frontiersin.org This allows for the fine-tuning of their properties, such as binding affinity, selectivity, and metabolic stability, making them more suitable for specific research applications. For example, modifying the side chain of this compound has been shown to alter its metabolic activity while retaining its ability to activate thyroid hormone receptors.

Furthermore, this compound can be used to study the non-genomic actions of thyroid hormones, which are initiated at the cell surface and are independent of nuclear receptors. researchgate.net By using analogs that selectively activate or inhibit these pathways, researchers can elucidate their contribution to cellular processes like proliferation and angiogenesis. researchgate.netnih.gov

Table 2: Potential Applications of this compound as a Chemical Biology Tool

| Application | Description | Potential Insights |

| Target Identification | Using labeled this compound probes to identify and validate its binding partners in cells and tissues. | Discovery of novel receptors and signaling pathways regulated by thyroid hormone analogs. |

| Pathway Elucidation | Employing selective this compound derivatives to dissect the contributions of different thyroid hormone receptor isoforms and signaling pathways. | Understanding the specific roles of TRα and TRβ in various physiological processes. |

| Functional Studies | Using this compound to modulate the activity of its targets and observe the downstream cellular and physiological effects. | Gaining insights into the mechanisms underlying the therapeutic effects of thyroid hormone analogs. |

| Imaging Probes | Developing fluorescently or radioactively labeled this compound analogs for in vivo imaging of its target distribution. | Visualizing the expression and activity of thyroid hormone receptors in different tissues and disease states. |

Unexplored Biological Activities and Novel Molecular Targets

While the primary research focus on this compound has been on its interactions with thyroid hormone receptors, there is a growing interest in exploring its other potential biological activities and identifying novel molecular targets. The structural similarity of this compound to endogenous thyroid hormones suggests that it may interact with a broader range of proteins than currently known.

One area of emerging interest is the potential interaction of this compound and its metabolites with other cellular signaling pathways. For instance, recent evidence suggests that thyroid hormone metabolites, including thyroacetic and thyropropionic acids, can be generated through the action of enzymes like monoamine oxidases. nih.gov These metabolites may have their own distinct biological effects. nih.gov

The discovery that this compound derivatives can inhibit bacterial peptide deformylase opens up a new avenue for research into their potential as antibacterial agents. alljournals.cnresearchgate.net This finding was unexpected and highlights the importance of screening compounds against a diverse range of targets to uncover novel activities. Further investigation into the structure-activity relationship for this inhibition could lead to the development of more potent and selective antibacterial compounds based on the this compound scaffold.

Additionally, the effects of thyroid hormone analogs on cancer cell proliferation and apoptosis are being actively investigated. mdpi.com While some studies have focused on the role of the integrin αvβ3 receptor, it is possible that other, yet to be identified, targets are also involved. nih.govmdpi.com Unraveling these novel mechanisms could provide new strategies for cancer therapy.

The American Thyroid Association has highlighted the need for further research to develop thyroid hormone analogs with improved benefit-to-risk profiles, suggesting that exploring novel molecular targets and biological activities is a key research priority. nih.govsborl.es

Ethical and Regulatory Frameworks Governing Preclinical Research on Thyroid Hormone Analogues

The preclinical investigation of thyroid hormone analogues like this compound is governed by a stringent set of ethical and regulatory frameworks designed to ensure the welfare of research animals and the scientific validity of the research. These frameworks are essential for the responsible development of new therapeutic agents.

Regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the testing of chemicals for potential endocrine-disrupting activity, including effects on the thyroid hormone system. europa.eu These guidelines outline standardized in vivo and in vitro assays to assess the potential of a compound to interfere with thyroid hormone synthesis, transport, and action. europa.eu

Ethical considerations are a cornerstone of preclinical research. The American Thyroid Association, in its clinical practice guidelines, emphasizes the importance of ethical issues in the design and conduct of clinical trials for hypothyroidism, and these principles extend to the preclinical phase of research. nih.govnih.gov This includes the humane treatment of laboratory animals, the use of the minimum number of animals necessary to obtain statistically valid results (the "3Rs" principle: Replacement, Reduction, and Refinement), and the careful consideration of the potential risks and benefits of the research.

The development of thyroid hormone analogues also raises specific ethical questions related to their potential for misuse, for example, as performance-enhancing drugs or for unapproved cosmetic purposes. Therefore, the regulatory framework for these compounds must also consider the potential for off-label use and abuse.

Clinical ethics, a subspecialty of bioethics, addresses dilemmas that arise in the provider-patient relationship, including informed consent, weighing therapeutic benefits against risks, and innovative therapies. researchgate.net While directly applicable to clinical trials, the principles of clinical ethics also inform the ethical considerations in preclinical research, as the ultimate goal is to develop safe and effective treatments for patients. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Thyropropic acid in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting this compound (CAS 51-26-3) due to its high sensitivity and specificity. Calibration curves should be validated using certified reference materials, and sample preparation should include solid-phase extraction to minimize matrix interference. Gas chromatography (GC) with flame ionization detection may also be employed for volatile derivatives, though derivatization protocols must be optimized to avoid degradation .

Q. How can researchers conduct a systematic literature review on this compound’s biochemical interactions?

- Methodological Answer : Use academic databases like PubMed, Scopus, and Web of Science with Boolean search terms (e.g., "this compound" OR "Tiratricol" AND "metabolism"). Limit results to peer-reviewed journals and exclude non-academic sources (e.g., ). Apply the PRISMA framework to screen studies, focusing on in vitro and in vivo models. Critical appraisal tools (e.g., SYRCLE for animal studies) should assess bias and reproducibility gaps .

Q. What are the known biochemical pathways influenced by this compound, based on existing studies?

- Methodological Answer : this compound is structurally analogous to thyroid hormones and binds to thyroid receptors (TRα/TRβ), modulating gene expression related to metabolic regulation. Key pathways include:

- Lipid Metabolism : Upregulation of hepatic LDL receptors.

- Thermogenesis : Activation of mitochondrial uncoupling proteins (UCP1/2).

- Table : Documented Pathways and Assay Types

| Pathway | Assay Type | Model System | Reference Key Findings |

|---|---|---|---|

| LDL Receptor Synthesis | Radioligand binding assay | Rat hepatocytes | 73% increase in receptor density |

Advanced Research Questions

Q. How should in vitro cytotoxicity experiments be designed to account for variability in cell line responses to this compound?

- Methodological Answer : Use a panel of cell lines (e.g., HepG2, HEK293, primary thyrocytes) to assess tissue-specific toxicity. Include dose-response curves (1 nM–100 µM) and normalize viability data to vehicle controls. Replicate experiments across three independent batches to address inter-assay variability. Statistical analysis should employ mixed-effects models to differentiate between stochastic noise and biologically significant trends .

Q. What statistical approaches reconcile contradictory data on this compound’s metabolic stability across studies?

- Methodological Answer : Meta-analysis using random-effects models can pool data from heterogeneous studies (e.g., differing incubation times, species). Stratify results by experimental conditions (e.g., microsomal vs. hepatocyte assays) and apply sensitivity analysis to identify outliers. Publicly available datasets (e.g., ChEMBL, PubChem) should be cross-referenced to validate half-life (t½) and intrinsic clearance (CLint) values .

Q. How can computational models predict this compound’s receptor interactions, and what validation criteria are essential?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) should target TRα/TRβ crystal structures (PDB IDs: 1NAV, 1BSX). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC). Reproducibility requires ≥90% concordance between in silico and in vitro results .

Q. What regulatory considerations impact preclinical research on this compound, given its prohibition in cosmetics?

- Methodological Answer : Studies must adhere to OECD Guidelines for chemical safety testing (e.g., Test No. 439 for skin irritation). Ethical approvals (e.g., IACUC, IRB) are mandatory for in vivo work. Documentation should explicitly state that research is for mechanistic understanding, not product development. Reference regulatory frameworks like the EU Cosmetics Regulation (EC 1223/2009) to justify exclusion from translational applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。